Tafluprost acid - 209860-88-8

Tafluprost acid

Catalog Number: EVT-283110
CAS Number: 209860-88-8
Molecular Formula: C22H28F2O5
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafluprost acid is the biologically active metabolite of Tafluprost, a synthetic prostaglandin F2α analog. [, , , ] It is classified as a prostanoid, a group of lipid mediators derived from fatty acids that play crucial roles in various physiological processes. [] In scientific research, Tafluprost acid serves as a valuable tool for investigating prostanoid signaling pathways, particularly those mediated by the prostaglandin FP receptor. [, ]

Tafluprost

Compound Description: Tafluprost is a difluoroprostaglandin F2α (PGF2α) analog and a prodrug of Tafluprost acid. It is formulated as an ophthalmic solution for treating glaucoma and ocular hypertension. Tafluprost is administered topically, and it's rapidly absorbed into the eye and hydrolyzed to its active form, Tafluprost acid. [, , ]

Relevance: Tafluprost is the prodrug of Tafluprost acid, meaning it is converted into Tafluprost acid within the body to exert its pharmacological effects. They share a nearly identical structure, with Tafluprost containing an ester group that is hydrolyzed to form Tafluprost acid. [, , ]

Relevance: As a metabolite of Tafluprost, 1,2-Dinor-Tafluprost acid provides insights into the drug's metabolic pathway. Structurally, it lacks two carbon atoms compared to Tafluprost acid. Although it possesses structural similarities to Tafluprost acid, it does not exhibit the same IOP-lowering effect. []

1,2,3,4-Tetranor-Tafluprost Acid

Compound Description: This compound is another metabolite of Tafluprost, formed via further β-oxidation of 1,2-dinor-Tafluprost acid. [] Like 1,2-Dinor-Tafluprost acid, it also lacks the IOP-lowering effect observed with Tafluprost acid. []

Relevance: 1,2,3,4-Tetranor-Tafluprost acid further elucidates the metabolic pathway of Tafluprost. It has a greater degree of β-oxidation than 1,2-Dinor-Tafluprost Acid, lacking four carbon atoms compared to Tafluprost acid. The absence of IOP-lowering ability suggests that these four carbon atoms are crucial for the pharmacological activity of Tafluprost acid. []

Latanoprost Acid

Compound Description: Latanoprost acid is the active metabolite of Latanoprost, another prostaglandin analog used as an ocular hypotensive agent in treating glaucoma and ocular hypertension. [, ] Like Tafluprost acid, it acts by stimulating prostanoid FP receptors. []

Relevance: Latanoprost acid belongs to the same drug class as Tafluprost acid, both being prostaglandin analogs with similar mechanisms of action for lowering IOP. They share a similar core structure but differ in their side chains. [, ] Studies have compared the efficacy and safety profiles of these two compounds. []

Timolol

Compound Description: Timolol is a β-adrenergic receptor blocker commonly used in treating glaucoma. It reduces IOP by decreasing aqueous humor production. [, , ]

Relevance: While structurally unrelated to Tafluprost acid, Timolol is often co-administered with prostaglandin analogs, including Tafluprost, to achieve a greater IOP reduction. [, , ] Fixed-dose combinations of Tafluprost and Timolol are available, aiming to improve patient compliance and potentially enhance the duration of IOP reduction. [, , ]

Travoprost Acid

Compound Description: Travoprost acid is the biologically active form of Travoprost, another prostaglandin F2α analog indicated for reducing elevated IOP in patients with open-angle glaucoma or ocular hypertension. [, ]

Relevance: Similar to Latanoprost acid, Travoprost acid belongs to the same class of drugs as Tafluprost acid. They share a similar mechanism of action, targeting prostanoid FP receptors to lower IOP. Although structurally similar, they differ in specific side chain modifications, potentially impacting their pharmacokinetic and pharmacodynamic properties. [, ]

Bimatoprost

Compound Description: Bimatoprost is a synthetic prostamide analog and a prodrug that lowers IOP by increasing aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. [, ]

Relevance: While structurally distinct from Tafluprost acid, both Bimatoprost and its active form, Bimatoprost acid, are commonly used prostaglandin analogs for glaucoma treatment. Their similar therapeutic applications provide a comparative context for understanding the efficacy and safety profiles of Tafluprost acid. [, ]

Bimatoprost Acid

Compound Description: Bimatoprost acid is the biologically active metabolite of Bimatoprost, responsible for its IOP-lowering effects. []

Relevance: Similar to Tafluprost acid, Bimatoprost acid is the active form of its respective prodrug. Comparing the pharmacological profiles of these active metabolites provides valuable insights into their relative potencies, receptor binding affinities, and potential differences in their side effect profiles. []

Unoprostone

Compound Description: Unoprostone is a prostaglandin analog used to reduce IOP in open-angle glaucoma or ocular hypertension. It is a docosanoid derivative chemically related to prostaglandin F2α. []

Relevance: Similar to Tafluprost acid, Unoprostone is a prostaglandin analog utilized in glaucoma treatment. Comparing their chemical structures and pharmacological properties allows researchers to assess the impact of structural modifications on their binding affinities, efficacies, and potential side effects. []

Prostaglandin F2α (PGF2α)

Compound Description: PGF2α is a naturally occurring prostaglandin that plays a role in various physiological processes, including inflammation, smooth muscle contraction, and intraocular pressure regulation. [, ]

Relevance: PGF2α serves as the parent compound for several synthetic prostaglandin analogs, including Tafluprost acid. Studying the effects of PGF2α helps understand the basic mechanisms of action and potential side effects associated with this class of compounds, providing a foundation for the development of more targeted and effective therapies. [, ]

Classification and Source

Tafluprost acid is classified as a synthetic prostaglandin analog, specifically a derivative of prostaglandin F2α. It is produced from tafluprost, which is an ester prodrug that undergoes hydrolysis to yield the active metabolite, tafluprost acid. The compound is used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension .

Synthesis Analysis

The synthesis of tafluprost involves several intricate steps. The initial synthesis typically follows a convergent strategy based on the Corey method, where the lower and upper side chains are sequentially attached to a derivative of the commercially available Corey aldehyde/lactone. Key steps in the synthesis include:

  1. Horner-Wadsworth-Emmons Condensation: The lower side chain is installed using this method with dimethyl (2-oxo-3-phenoxypropyl)phosphonate.
  2. Difluorination: The ω-chain undergoes difluorination using morpholinosulfur trifluoride.
  3. Deprotection: Benzoyl groups are removed using potassium carbonate.
  4. Reduction: The lactone moiety is reduced to a lactol using diisobutylaluminum hydride.
  5. Olefination: The α-chain is added through Wittig olefination.
  6. Esterification: Finally, esterification of the acid yields tafluprost .

This multi-step process ensures high purity and yields of the final product.

Molecular Structure Analysis

Tafluprost acid has a complex molecular structure characterized by its specific stereochemistry and functional groups. Its chemical formula is C25H34F2O5C_{25}H_{34}F_{2}O_{5}, with a molecular weight of approximately 452.53 g/mol. The IUPAC name for tafluprost acid is:

propan 2 yl 5Z 7 1R 2R 3R 5S 2 1E 3 3 difluoro 4 phenoxybut 1 en 1 yl 3 5 dihydroxycyclopentyl hept 5 enoate\text{propan 2 yl 5Z 7 1R 2R 3R 5S 2 1E 3 3 difluoro 4 phenoxybut 1 en 1 yl 3 5 dihydroxycyclopentyl hept 5 enoate}

The structure features multiple functional groups, including hydroxyl groups and an ester linkage, which contribute to its biological activity .

Chemical Reactions Analysis

Tafluprost acid participates in various chemical reactions primarily related to its metabolism and pharmacokinetics:

  1. Hydrolysis: Tafluprost is hydrolyzed by corneal esterases to produce tafluprost acid.
  2. Metabolism: Following hydrolysis, tafluprost acid undergoes further metabolism via fatty acid β-oxidation and phase II conjugation to form 1,2,3,4-tetranor acid .
  3. Receptor Binding: Tafluprost acid selectively binds to the FP prostanoid receptor, which mediates its pharmacological effects.

These reactions are crucial for understanding how tafluprost acid functions within the body.

Mechanism of Action

The primary mechanism of action for tafluprost acid involves its role as an agonist of the FP prostanoid receptor. Upon administration, tafluprost is absorbed through the cornea and converted to tafluprost acid:

  • Intraocular Pressure Reduction: Tafluprost acid increases the outflow of aqueous humor through uveoscleral pathways, leading to reduced intraocular pressure in patients with glaucoma .
  • Pharmacokinetics: Peak plasma concentrations of tafluprost acid occur approximately 10 minutes after administration, with significant concentrations found in ocular tissues such as the cornea and conjunctiva .

This mechanism highlights its efficacy in managing elevated intraocular pressure.

Physical and Chemical Properties Analysis

Tafluprost acid exhibits several notable physical and chemical properties:

  • Viscosity: It has a viscosity of approximately 2440 mPa·s at 25 °C.
  • Solubility: Tafluprost acid is lipophilic due to its ester structure, facilitating rapid absorption when applied topically.
  • Stability: It demonstrates stability under physiological conditions but requires careful handling during synthesis due to potential degradation pathways .

These properties are essential for its formulation as an ophthalmic solution.

Applications

Tafluprost acid's primary application lies in ophthalmology:

  1. Antiglaucoma Treatment: It is used in ophthalmic solutions to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.
  2. Research Applications: Its mechanism of action and receptor interactions are subjects of ongoing research aimed at developing new therapeutic agents targeting similar pathways .

Properties

CAS Number

209860-88-8

Product Name

Tafluprost acid

IUPAC Name

7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C22H28F2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)

InChI Key

KIQXRQVVYTYYAZ-UHFFFAOYSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

(5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoic acid
7-(2-(3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoic acid
AFP-172
tafluprost acid

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.